N'-(4-chlorophenyl)methanimidamide
Description
Properties
CAS No. |
54608-54-7 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-5H,(H2,9,10) |
InChI Key |
SVZLJDOWISLDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CN)Cl |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack approach is a cornerstone for synthesizing formamidine derivatives. For N'-(4-chlorophenyl)methanimidamide, this method involves:
Reagents :
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- 4-Chloroaniline
Procedure :
- Vilsmeier Reagent Formation : DMF reacts with POCl₃ at 0–5°C to generate the chloroiminium intermediate.
- Condensation : 4-Chloroaniline is added, and the mixture is heated to 80–100°C for 4–6 hours.
- Work-Up : The reaction is quenched with ice-water, and the product is extracted using chloroform. The hydrochloride salt is precipitated by neutralizing with NaOH.
Key Data :
DMF-Dimethyl Acetal (DMF-DMA) Condensation
This method avoids hazardous POCl₃ and is favored for scalability:
Reagents :
- 4-Chloroaniline
- DMF-Dimethyl Acetal (DMF-DMA)
- Solvent (toluene or DMF)
Procedure :
- Reaction : 4-Chloroaniline and DMF-DMA are refluxed in toluene at 110°C for 8–12 hours, with methanol removed via distillation.
- Isolation : The crude product is purified via recrystallization (ethanol/water).
Key Data :
Hydrochloride Salt Formation
The free base is often converted to its hydrochloride salt for stability:
Procedure :
- Acid Treatment : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
- Precipitation : The hydrochloride salt precipitates and is filtered, washed with ether, and dried.
Analytical Data :
Optimization Strategies
Catalyst Screening
Solvent Effects
Temperature Control
- Vilsmeier Reaction : Optimal at 80–100°C; higher temperatures cause decomposition.
- DMF-DMA Route : Reflux at 110°C ensures complete conversion.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Safety | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | 75–82% | 4–6 hours | Moderate risk | Industrial |
| DMF-DMA | 68–75% | 8–12 hours | Low risk | Lab-scale |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(4-chlorophenyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity : N,N-dimethylation (as in Chlordimeform) increases logP compared to the unsubstituted parent compound.
- Polarity : The N-hydroxy group in 2-(4-chloro-phenyl)-N-hydroxy-acetamidine enhances solubility in polar solvents .
- Stability : Dimethylated derivatives (e.g., Chlordimeform) show greater metabolic stability but higher environmental persistence .
Regulatory and Industrial Status
- Chlordimeform: Prohibited under the Rotterdam Convention (1999) due to carcinogenicity .
- N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide : Studied for analytical applications (e.g., gas chromatography retention indices) .
Key Research Findings
- SAR Insights : Substituents on the phenyl ring (e.g., 2-methyl in Chlordimeform) and N-alkylation significantly modulate toxicity and bioactivity .
- Therapeutic Potential: The 4-chlorophenyl group is a common pharmacophore in antimalarials (Proguanil) and antimicrobial agents, suggesting utility in drug design .
- Environmental Impact : Methyl and dimethyl groups in analogs like Chlordimeform correlate with environmental persistence and regulatory restrictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
